

HPN217: A Technical Overview of its Binding Affinity to BCMA and CD3

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Compound of Interest

Compound Name: LXQ-217

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HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of multiple myeloma. It functions by redirecting T-cells to recognize and eliminate tumor cells that express B-cell maturation antigen (BCMA). This document provides an in-depth technical guide on the binding affinity of HPN217 to its primary targets, BCMA and CD3, detailing the experimental methodologies and the subsequent signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of HPN217 to recombinant human BCMA and the epsilon subunit of the T-cell receptor (CD3 ϵ) has been quantitatively determined using biolayer interferometry. The equilibrium dissociation constants (Kd) are summarized in the table below. A lower Kd value indicates a stronger binding affinity. HPN217 also incorporates a domain for binding to human serum albumin (HSA) to extend its serum half-life.

Target Antigen	Binding Affinity (Kd) in nM
Human BCMA	5.5
Human CD3 ϵ	17
Human Serum Albumin (HSA)	6

Experimental Protocol: Biolayer Interferometry

The binding kinetics of HPN217 to its targets were characterized using biolayer interferometry (BLI), a label-free technology for measuring biomolecular interactions. While the specific proprietary protocol for HPN217 is not publicly available, a general methodology for such an assay is outlined below.

Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d) for the binding of HPN217 to human BCMA and CD3 ϵ .

Materials:

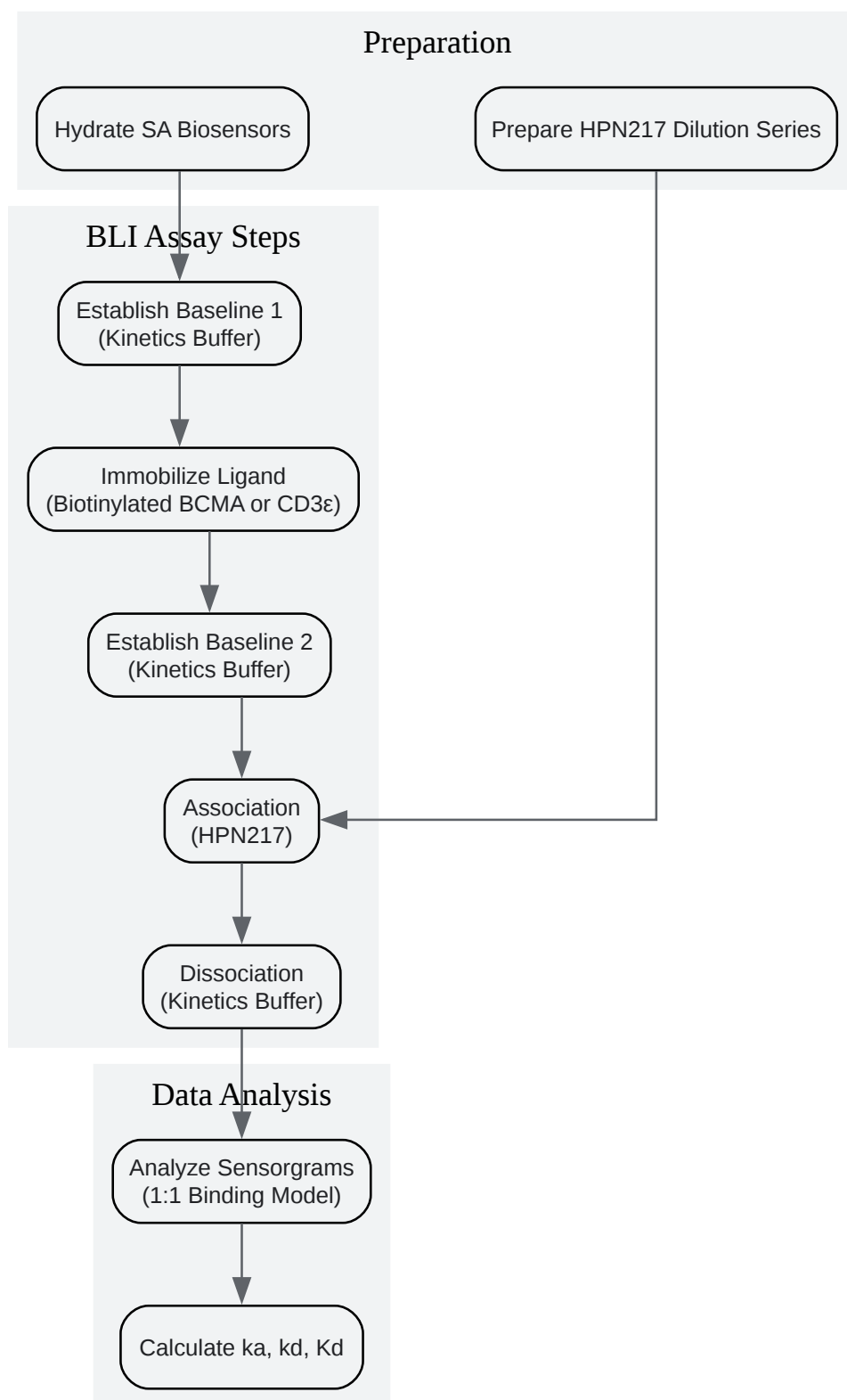
- Biolayer interferometry instrument (e.g., Octet system)
- Streptavidin (SA) biosensors
- Recombinant biotinylated human BCMA
- Recombinant biotinylated human CD3 ϵ
- Purified HPN217
- Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
- 96-well microplates

Procedure:

- **Sensor Hydration:** Streptavidin biosensors are hydrated in kinetics buffer for at least 10 minutes.
- **Analyte Preparation:** A dilution series of HPN217 in kinetics buffer is prepared.
- **Baseline:** The hydrated biosensors are dipped into wells containing kinetics buffer to establish a stable baseline.
- **Ligand Immobilization:** The biosensors are moved to wells containing either biotinylated human BCMA or biotinylated human CD3 ϵ to allow for immobilization of the ligand onto the

sensor surface.

- **Second Baseline:** A second baseline is established by dipping the ligand-coated biosensors into kinetics buffer.
- **Association:** The biosensors are then moved into the wells containing the HPN217 dilution series to measure the association of HPN217 to the immobilized ligand in real-time.
- **Dissociation:** Finally, the biosensors are moved back to wells containing kinetics buffer to measure the dissociation of the HPN217.
- **Data Analysis:** The resulting sensorgrams are analyzed using the instrument's software to fit the association and dissociation curves to a 1:1 binding model, from which the k_a , k_d , and K_d values are calculated.



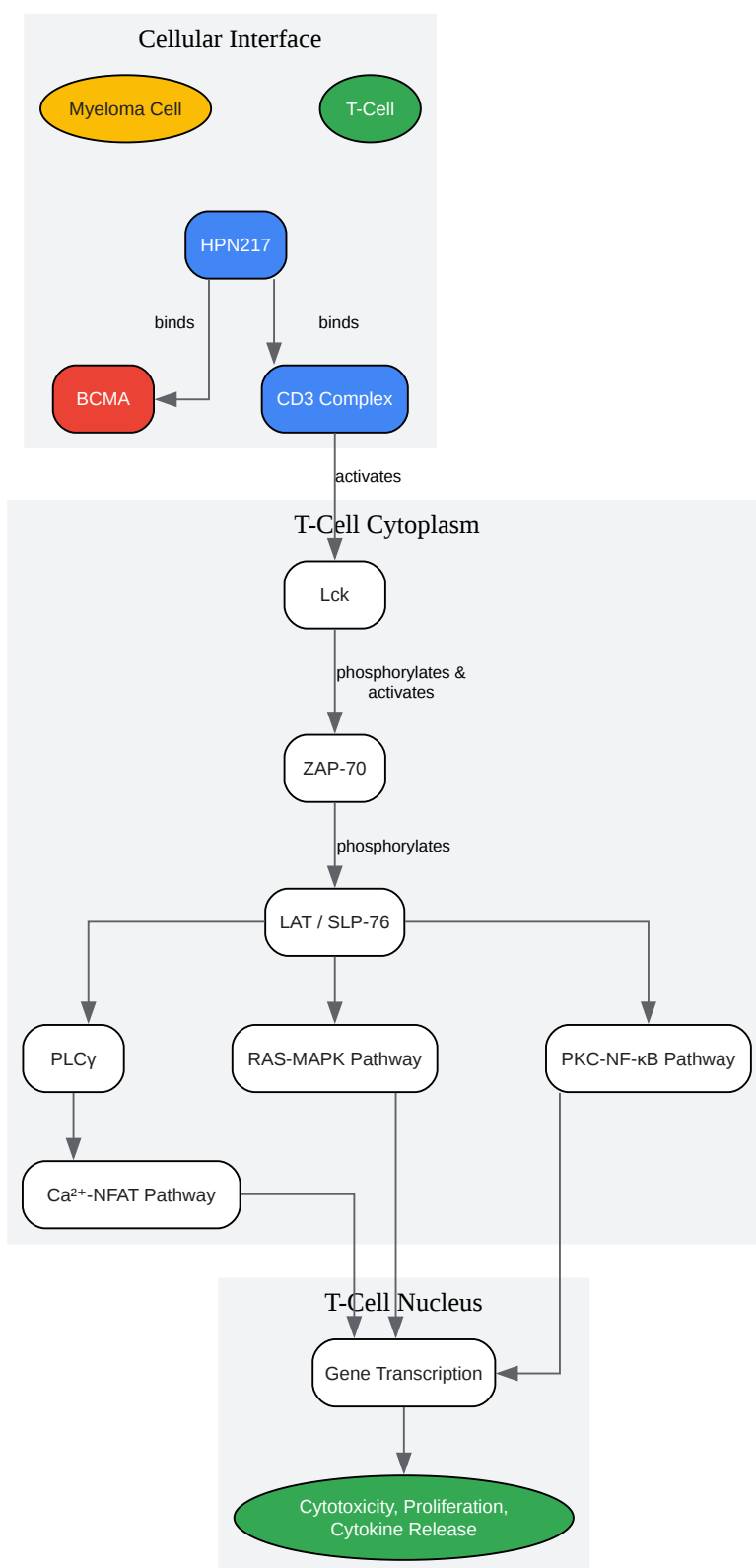
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Experimental workflow for determining binding affinity using biolayer interferometry.

HPN217 Mechanism of Action and Signaling Pathway

HPN217 is a Tri-specific T-cell Activating Construct (TriTAC) that simultaneously binds to BCMA on multiple myeloma cells and the CD3 complex on T-cells.^[1] This dual binding brings the T-cell into close proximity with the cancer cell, forming an immunological synapse. The engagement of the CD3 receptor by HPN217 triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and ultimately, the cytotoxic killing of the BCMA-expressing tumor cell.^[1]

The signaling pathway initiated by CD3 engagement is a well-characterized cascade of phosphorylation events. Upon HPN217-mediated crosslinking of the T-cell receptor (TCR), the lymphocyte-specific protein tyrosine kinase (Lck) is activated. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the CD3 subunits. This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, once recruited and activated by Lck, proceeds to phosphorylate downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76. The phosphorylation of these adaptors leads to the activation of multiple downstream signaling pathways, including the PLC γ -Ca²⁺-NFAT pathway, the RAS-MAPK pathway, and the PKC-NF- κ B pathway. The culmination of these signaling events is the transcription of genes encoding for cytokines (like IFN- γ and TNF- α), cytotoxic granules (perforin and granzymes), and molecules promoting T-cell proliferation and survival, leading to a potent anti-tumor response.



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Signaling pathway of HPN217-mediated T-cell activation.

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References

- 1. creative-diagnostics.com [creative-diagnostics.com]
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